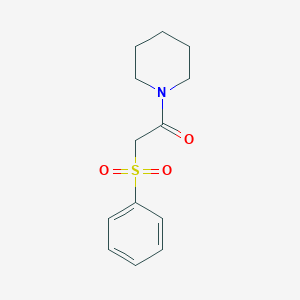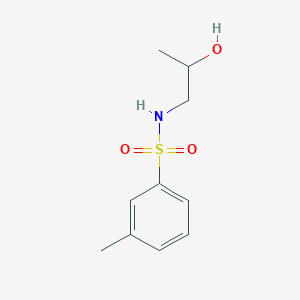
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide, commonly known as HMS, is a sulfonamide compound that has gained attention in scientific research due to its potential use as a therapeutic agent. HMS has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
HMS is believed to exert its therapeutic effects through several mechanisms of action. One proposed mechanism is its ability to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Another proposed mechanism is its ability to induce apoptosis in cancer cells. Additionally, HMS has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
HMS has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and inflammation, the induction of apoptosis in cancer cells, and the reduction of inflammation and oxidative stress. Additionally, HMS has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMS in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, HMS has been shown to have low toxicity, making it a relatively safe compound to work with in lab settings. However, one limitation of using HMS in lab experiments is its relatively low solubility in water, which may impact its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on HMS. One potential direction is the further exploration of its potential as a therapeutic agent in cancer treatment, anti-inflammatory agents, and antiviral agents. Additionally, further research is needed to understand the mechanisms of action of HMS and its effects on various biochemical and physiological pathways. Finally, the development of more effective synthesis methods for HMS may facilitate its use in future research.
Métodos De Síntesis
HMS can be synthesized through a multi-step process that involves the reaction of 3-methylbenzenesulfonyl chloride with 2-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ammonia to yield HMS.
Aplicaciones Científicas De Investigación
HMS has been studied for its potential use as a therapeutic agent in various fields of research, including cancer treatment, anti-inflammatory agents, and antiviral agents. In cancer research, HMS has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory research, HMS has been shown to reduce inflammation and oxidative stress. In antiviral research, HMS has been shown to inhibit the replication of certain viruses.
Propiedades
Nombre del producto |
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C10H15NO3S |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-4-3-5-10(6-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 |
Clave InChI |
HGXKRQOZNYDPBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



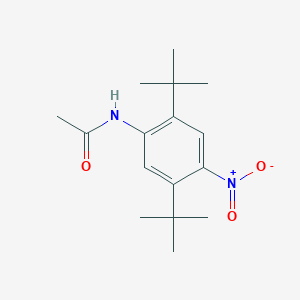

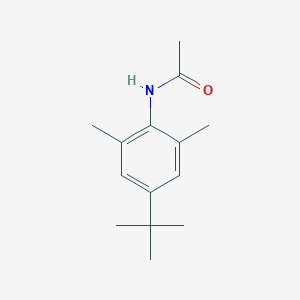
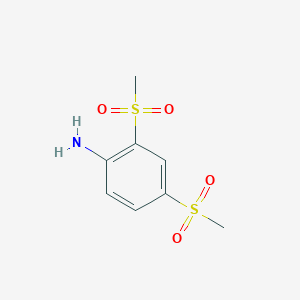
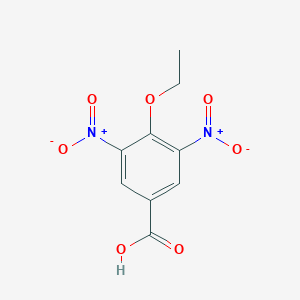
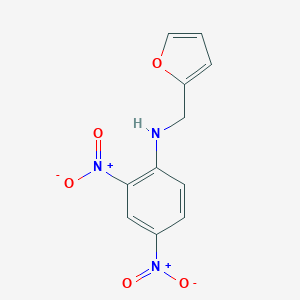
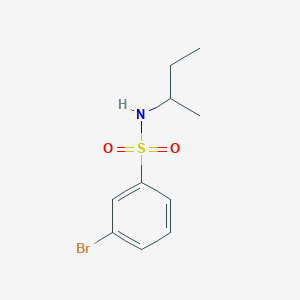

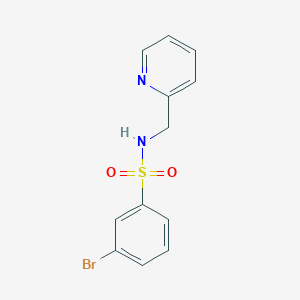
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
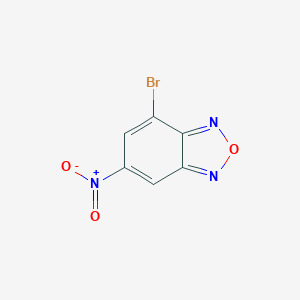
![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)
